2-((3-(2-chlorophenyl)-1,2,4-thiadiazol-5-yl)thio)-N-cyclopentylacetamide
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Overview
Description
The compound “2-((3-(2-chlorophenyl)-1,2,4-thiadiazol-5-yl)thio)-N-cyclopentylacetamide” is a complex organic molecule. It contains a thiadiazole ring, which is a type of heterocycle with sulfur and nitrogen atoms . It also has a chlorophenyl group, which is a phenyl ring with a chlorine atom attached, and a cyclopentyl group, which is a cycloalkane ring with five carbon atoms .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The thiadiazole ring, for example, would contribute to the compound’s planarity, while the chlorophenyl and cyclopentyl groups could add steric bulk .Chemical Reactions Analysis
The reactivity of this compound would depend on its functional groups. The thiadiazole ring might participate in reactions with electrophiles or nucleophiles, while the chlorine atom on the phenyl ring could be substituted in certain conditions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar thiadiazole ring and the nonpolar cyclopentyl group could affect its solubility, while the size and shape of the molecule could influence its melting and boiling points .Scientific Research Applications
Molecular Structure and Intermolecular Interactions
Compounds with a thiadiazole core exhibit interesting structural properties, including the formation of 3-D arrays through various intermolecular interactions. Studies have shown that these compounds crystallize in monoclinic space groups, demonstrating intricate hydrogen bonding and π-interactions, which are crucial for understanding their crystal packing and molecular recognition processes (Boechat et al., 2011).
Antioxidant and Antitumor Evaluations
Thiadiazole derivatives have been explored for their antioxidant and antitumor activities. Certain N-substituted-2-amino-1,3,4-thiadiazoles have shown promising results in cytotoxicity screenings against various cancer cell lines, highlighting their potential as antitumor agents (Hamama et al., 2013).
Antimicrobial Applications
Synthesis of thiadiazole derivatives has led to the discovery of compounds with moderate antimicrobial activities. These findings are significant for the development of new antimicrobial agents, addressing the growing concern of antibiotic resistance (Sah et al., 2014).
Electronic and Optical Properties
Research has also focused on the electronic and optical properties of thiadiazole compounds, examining their potential in materials science, particularly for nonlinear optical (NLO) applications. Theoretical and experimental analyses reveal that these compounds exhibit significant hyperpolarizability, making them suitable candidates for NLO materials (Kerru et al., 2019).
Antiviral Activity
The antiviral potential of thiadiazole sulfonamides has been investigated, with some derivatives showing activity against tobacco mosaic virus. This suggests a promising avenue for the development of new antiviral compounds (Chen et al., 2010).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2-[[3-(2-chlorophenyl)-1,2,4-thiadiazol-5-yl]sulfanyl]-N-cyclopentylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClN3OS2/c16-12-8-4-3-7-11(12)14-18-15(22-19-14)21-9-13(20)17-10-5-1-2-6-10/h3-4,7-8,10H,1-2,5-6,9H2,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSLCQBJWAOHLMS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)CSC2=NC(=NS2)C3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClN3OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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